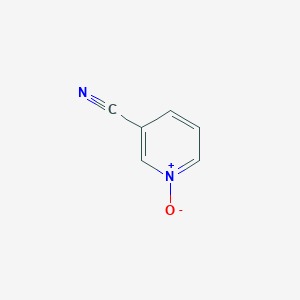

Nicotinonitrile 1-oxide

Description

The exact mass of the compound Nicotinonitrile 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nicotinonitrile 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinonitrile 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOVSQCALYYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164162 | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-64-0 | |

| Record name | 3-Pyridinecarbonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14906-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinonitrile 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Nicotinonitrile 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a key synthetic intermediate in the pharmaceutical industry. It serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the anti-AIDS drug nevirapine and the non-steroidal anti-inflammatory drug niflumic acid.[1] This technical guide provides an in-depth overview of the primary synthesis methods for nicotinonitrile 1-oxide, focusing on experimental protocols, quantitative data, and reaction mechanisms.

Core Synthesis Method: Oxidation of 3-Cyanopyridine

The most prevalent and industrially significant method for the synthesis of nicotinonitrile 1-oxide is the direct oxidation of 3-cyanopyridine (nicotinonitrile).[2] This process typically involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst and sulfuric acid. The reaction is valued for its high selectivity and efficiency, yielding a product with low levels of the nicotinamide-N-oxide impurity, which is beneficial for subsequent chlorination reactions in the synthesis of 2-chloronicotinic acid.[1][3]

Reaction Workflow

The general workflow for the synthesis of nicotinonitrile 1-oxide via oxidation of 3-cyanopyridine is depicted below. The process begins with the charging of the reactor with 3-cyanopyridine, water, sulfuric acid, and a catalyst. The mixture is then heated, followed by the controlled addition of hydrogen peroxide. After a period of heating to ensure complete reaction, the mixture is cooled to induce precipitation of the product, which is then isolated by filtration and dried.

Quantitative Data Summary

The following table summarizes the quantitative data from several documented examples of nicotinonitrile 1-oxide synthesis using different catalysts. All methods utilize 30% hydrogen peroxide as the oxidant and sulfuric acid as an auxiliary catalyst.

| Catalyst | Starting Material (3-Cyanopyridine) | Oxidant (30% H₂O₂) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) | Reference |

| Silicomolybdic Acid | 700 g | 750 mL | 75-85 | 18 | 95.1 | 96.3 | 169-171 | [1][4] |

| Phosphomolybdic Acid | 1400 g | 1550 mL | 86-94 | 14 | 96.1 | 95.3 | 168-171 | [1] |

| Phosphotungstic Acid | 700 g | 750 mL | 90-95 | 18 | 94.7 | 96.8 | 168-172 | [1][4] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of nicotinonitrile 1-oxide using different catalysts, based on published patent literature.

Method 1: Silicomolybdic Acid Catalyst[1][4]

-

Reactor Charging: To a suitable reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.

-

Heating: Begin heating the mixture while stirring, slowly raising the temperature to 75-85 °C.

-

Oxidant Addition: Once the desired temperature is reached, slowly and uniformly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours.

-

Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction mixture at 75-85 °C for an additional 8 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to below 15 °C. The solid product will precipitate.

-

Isolation: Isolate the product by centrifugation or filtration.

-

Drying: Dry the isolated solid to obtain 768 g of nicotinonitrile 1-oxide.

Method 2: Phosphomolybdic Acid Catalyst[1]

-

Reactor Charging: In a reaction kettle, combine 200 mL of water, 15 g of concentrated sulfuric acid, 10 g of phosphomolybdic acid, and 1400 g of 3-cyanopyridine.

-

Heating: Heat the mixture with stirring, gradually increasing the temperature to 86-94 °C.

-

Oxidant Addition: At the target temperature, add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.

-

Reaction Completion: Following the addition, continue to heat the mixture at 86-94 °C for another 6 hours.

-

Work-up: Reduce the temperature of the reaction mixture to below 15 °C to precipitate the product.

-

Isolation: Collect the solid product via centrifugation.

-

Drying: Dry the product to yield 1550 g of nicotinonitrile 1-oxide.

Method 3: Phosphotungstic Acid Catalyst[1][4]

-

Reactor Charging: Sequentially add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine to a reaction vessel.

-

Heating: Heat the stirred mixture, slowly raising the temperature to 90-95 °C.

-

Oxidant Addition: Evenly add 750 mL of 30% hydrogen peroxide dropwise over 10 hours while maintaining the temperature.

-

Reaction Completion: After the addition is complete, keep the reaction mixture at 90-95 °C for an additional 8 hours.

-

Work-up: Cool the mixture to below 15 °C.

-

Isolation: Isolate the precipitated product by centrifugation.

-

Drying: Dry the solid to obtain 765 g of nicotinonitrile 1-oxide.

Reaction Mechanism

The oxidation of the pyridine nitrogen is a nucleophilic attack by the nitrogen atom on the electrophilic oxygen of the oxidant. In this case, hydrogen peroxide is activated by the acidic medium and the catalyst to become a more potent oxidizing agent.

Conclusion

The synthesis of nicotinonitrile 1-oxide through the oxidation of 3-cyanopyridine with hydrogen peroxide is a well-established and efficient method. The choice of catalyst, whether silicomolybdic, phosphomolybdic, or phosphotungstic acid, can influence the reaction conditions and yield, but all provide high purity product suitable for industrial applications. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 3-Cyanopyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine N-oxide is a heterocyclic organic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the pyridine N-oxide moiety and the electron-withdrawing cyano group, make it a versatile building block for the synthesis of various functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Cyanopyridine N-oxide, with a particular focus on its role as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

3-Cyanopyridine N-oxide is a stable, solid compound under standard conditions. Its core chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| CAS Number | 149060-64-0 | [2] |

| Melting Point | 168-172 °C | [3] |

| Appearance | Off-White to Pale Beige Solid | [3] |

| Solubility | Soluble in water. | [3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Cyanopyridine N-oxide. While experimental spectra are the gold standard, publicly available experimental spectra for this specific compound are limited. The following data is based on information from the PubChem database, which includes computed and experimental spectra.

¹³C NMR (Computed)

The following are the computed chemical shifts for the carbon atoms in 3-Cyanopyridine N-oxide.

| Atom | Chemical Shift (ppm) |

| C2 | 139.8 |

| C3 | 118.9 |

| C4 | 127.1 |

| C5 | 128.0 |

| C6 | 140.4 |

| CN | 116.1 |

| Source: PubChem CID 84686. Note: These are computed values and may differ from experimental results.[1] |

Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) spectrum is available for 3-Cyanopyridine N-oxide, providing information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 120.

A link to the experimental GC-MS data can be found on PubChem (CID 84686).[1]

Infrared (IR) Spectroscopy

Experimental Protocols

The primary route for the synthesis of 3-Cyanopyridine N-oxide is the oxidation of 3-cyanopyridine. Several methods have been reported, with variations in the oxidizing agent and reaction conditions.

Protocol 1: Oxidation with Hydrogen Peroxide and a Catalyst

This protocol is adapted from a patented method for the large-scale synthesis of 3-Cyanopyridine N-oxide.[3][9][10]

Materials:

-

3-Cyanopyridine

-

Water

-

Concentrated Sulfuric Acid

-

Phosphotungstic acid (or Silicomolybdic acid)

-

30% Hydrogen Peroxide

Procedure:

-

To a reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.

-

Heat the mixture while stirring and slowly raise the temperature to 90-95°C.

-

Evenly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture and maintain the temperature for an additional 8 hours.

-

Cool the reaction mixture to below 15°C.

-

Collect the solid product by centrifugation or filtration.

-

Dry the product to obtain 3-Cyanopyridine N-oxide.

Expected Yield: ~94.7% Purity (by HPLC): ~96.8%

Reactivity and Synthetic Applications

The presence of the N-oxide and cyano functionalities imparts a unique reactivity profile to 3-Cyanopyridine N-oxide, making it a valuable intermediate in organic synthesis. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack.

Key Synthetic Application: Synthesis of Arimoclomol

A prominent application of 3-Cyanopyridine N-oxide is its use as a key precursor in the synthesis of the drug Arimoclomol.[11][12] Arimoclomol is a heat shock protein co-inducer that has been investigated for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.[13][14][15][16][17]

The synthesis of Arimoclomol from 3-Cyanopyridine N-oxide involves a multi-step process, a simplified representation of which is shown below.

Caption: Simplified synthesis pathway of Arimoclomol from 3-Cyanopyridine N-oxide.

Biological Signaling Pathway: Mechanism of Action of Arimoclomol

Arimoclomol, synthesized from 3-Cyanopyridine N-oxide, functions by modulating the heat shock response (HSR), a crucial cellular pathway for protein quality control.[14][15][16] Under cellular stress, Arimoclomol amplifies the production of heat shock proteins (HSPs), which act as molecular chaperones to refold misfolded proteins and prevent their aggregation, a hallmark of many neurodegenerative diseases.

Caption: The role of Arimoclomol in the Heat Shock Response pathway.

Conclusion

3-Cyanopyridine N-oxide is a compound of significant utility in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an important intermediate for the synthesis of complex molecules, most notably the neuroprotective agent Arimoclomol. The experimental protocols for its synthesis are well-established, allowing for its efficient production. Further research into the reactivity of 3-Cyanopyridine N-oxide is likely to uncover new synthetic methodologies and lead to the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 149060-64-0|3-Cyanopyridine N-oxide|BLD Pharm [bldpharm.com]

- 3. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyanopyridine(100-54-9) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 10. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arimoclomol - Wikipedia [en.wikipedia.org]

- 15. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of Arimoclomol - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicotinonitrile 1-oxide CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nicotinonitrile 1-oxide (also known as 3-cyanopyridine N-oxide), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, physical properties, a robust synthesis protocol, and its application in further chemical transformations.

Chemical Identification and Properties

Nicotinonitrile 1-oxide is a pyridine N-oxide derivative characterized by a nitrile group at the 3-position. Its identification and key physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 14906-64-0[1] |

| Molecular Formula | C₆H₄N₂O[1] |

| Molecular Weight | 120.11 g/mol [1] |

| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile[1] |

| Synonyms | 3-Cyanopyridine N-oxide, Nicotinonitrile N-oxide, 3-Pyridinecarbonitrile 1-oxide[2][3] |

| Appearance | White to light yellow/orange powder or crystals[4] |

| Melting Point | 168-176 °C (range from various sources)[5][6][7] |

Safety Information: Nicotinonitrile 1-oxide is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for Nicotinonitrile 1-oxide is not widely available in public spectral databases.

| Spectrum Type | Data Summary |

| ¹H NMR | Specific, experimentally verified spectra with peak assignments are not readily available in public databases. |

| ¹³C NMR | PubChem references a ¹³C NMR spectrum in the publication: S. A. Sojka, F. J. Dinan J. Org. Chem. 1979, 44, 307, however, the spectral data is not directly provided.[1] |

| IR | Specific, experimentally verified spectra with peak assignments are not readily available in public databases. |

| Mass Spec | Specific, experimentally verified spectra with fragmentation analysis are not readily available in public databases. |

Synthesis of Nicotinonitrile 1-oxide

Nicotinonitrile 1-oxide is typically synthesized via the N-oxidation of 3-cyanopyridine. The following protocol is adapted from established industrial methods.[5][8]

Experimental Protocol: Oxidation of 3-Cyanopyridine

Objective: To synthesize 3-cyanopyridine N-oxide with high yield and purity.

Reagents:

-

3-Cyanopyridine (Nicotinonitrile)

-

30% Hydrogen Peroxide (H₂O₂)

-

Silicomolybdic acid (catalyst)

-

Sulfuric acid (co-catalyst)

-

Deionized water

Procedure:

-

To a suitable reaction vessel, add 3-cyanopyridine, deionized water, sulfuric acid, and the silicomolybdic acid catalyst.

-

Heat the mixture with stirring to a temperature of 75-95 °C.[5][8]

-

Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 8-10 hours, maintaining the reaction temperature within the 75-95 °C range.[5][7]

-

After the addition of hydrogen peroxide is complete, maintain the reaction mixture at the same temperature for an additional 6-8 hours to ensure the reaction goes to completion.[5][7]

-

The solid product will precipitate. Isolate the product by filtration (e.g., centrifugation).

-

Dry the isolated solid to obtain Nicotinonitrile 1-oxide.

Expected Outcome: This method can produce Nicotinonitrile 1-oxide with yields reported to be above 95% and purity exceeding 96%.[5][7]

Synthetic Applications & Workflows

Nicotinonitrile 1-oxide is not typically studied for direct biological activity but serves as a crucial building block for more complex molecules. Its primary application is in the synthesis of 2-chloronicotinic acid, another important pharmaceutical intermediate.[5][9] It is also a documented intermediate in the synthesis of Arimoclomol, a drug candidate for amyotrophic lateral sclerosis (ALS).[10][11]

Synthesis and Application Workflow

The following diagram illustrates the synthesis of Nicotinonitrile 1-oxide and its subsequent conversion to 2-chloronicotinic acid, a key transformation for this intermediate.

Caption: Synthesis of Nicotinonitrile 1-oxide and its conversion.

References

- 1. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anexib.com [anexib.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 3-Cyanopyridine N-Oxide | 14906-64-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 6. 3-Cyanopyridine N-oxide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 9. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]

- 10. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Nicotinonitrile 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic compound with the chemical formula C₆H₄N₂O.[1][2] Its structure, featuring a pyridine N-oxide ring substituted with a nitrile group, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the analytical techniques and experimental data integral to the elucidation of its molecular structure. The methodologies detailed herein are crucial for the characterization of novel compounds in drug discovery and development.

Synthesis of Nicotinonitrile 1-oxide

The synthesis of Nicotinonitrile 1-oxide is typically achieved through the oxidation of nicotinonitrile. A common laboratory-scale procedure involves the following steps:

Experimental Protocol: Synthesis

Materials:

-

Nicotinonitrile

-

Hydrogen peroxide (30% solution)

-

Sulfuric acid

-

A suitable catalyst, such as silicomolybdic acid or phosphotungstic acid[3][4][5]

-

Water

Procedure:

-

In a reaction flask, nicotinonitrile is dissolved in water containing a catalytic amount of sulfuric acid and the chosen catalyst.[3][4][5]

-

The mixture is heated to a temperature between 75-95 °C.[3][4][5]

-

30% hydrogen peroxide is added dropwise to the heated solution over a period of 10-18 hours, maintaining the reaction temperature.[3][4][5]

-

After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 6-8 hours to ensure the completion of the oxidation.[5]

-

The reaction mixture is then cooled to below 15 °C, allowing the product to precipitate.[5]

-

The solid product is collected by filtration, washed with cold water, and dried to yield Nicotinonitrile 1-oxide.[3][4][5]

The logical workflow for the synthesis is depicted in the following diagram:

Spectroscopic and Spectrometric Characterization

The structural elucidation of Nicotinonitrile 1-oxide relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H and ¹³C NMR Data of Nicotinic Acid N-Oxide

| ¹H NMR (DMSO-d₆, 500 MHz) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.53-7.55 | dd | 6.8, 7.5 |

| Ar-H | 7.76-7.78 | d | 8 |

| Ar-H | 8.42-8.44 | dd | 0.7, 6.4 |

| Ar-H | 8.48 | s | |

| ¹³C NMR (DMSO-d₆, 125 MHz) | Chemical Shift (ppm) | ||

| Ar-C | 126.1 | ||

| Ar-C | 127.2 | ||

| Ar-C | 131.1 | ||

| Ar-C | 139.4 | ||

| Ar-C | 142.6 | ||

| Ar-C | 164.7 | ||

| Data obtained for Nicotinic Acid N-Oxide.[6] |

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumental Parameters (Typical for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in Nicotinonitrile 1-oxide. The spectrum would be expected to show characteristic peaks for the C≡N stretch, the N-O stretch, and aromatic C-H and C=C vibrations.

Table 2: Expected FTIR Absorption Bands for Nicotinonitrile 1-oxide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C≡N Stretch | 2240-2220 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| N-O Stretch | 1300-1200 | Strong |

| Aromatic C-H Bend | 900-675 | Strong |

Note: These are general ranges and the exact positions can vary.

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Nicotinonitrile 1-oxide (C₆H₄N₂O), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 120.11.

Table 3: Predicted Mass Spectrometry Data for Nicotinonitrile 1-oxide

| Ion | m/z (Expected) | Possible Identity |

| [M]⁺ | 120 | Molecular Ion |

| [M-O]⁺ | 104 | Loss of Oxygen |

| [M-CN]⁺ | 94 | Loss of Nitrile Group |

| [C₅H₄N]⁺ | 78 | Pyridyl Cation |

Sample Introduction:

-

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for ionizing small organic molecules.

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure of pure Nicotinonitrile 1-oxide was not found in the searched literature, the crystal structure of a cobalt(II) complex, tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), has been reported, providing precise geometric parameters for the coordinated Nicotinonitrile 1-oxide ligand.[4][7]

Table 4: Selected Bond Lengths and Angles for Coordinated Nicotinonitrile 1-oxide

| Bond | Length (Å) | Angle | Degree (º) |

| Co1—O21 | 2.0985 (9) | O11—Co1—O21 | 89.63 (4) |

| Co1—O11 | 2.1019 (10) | O11—Co1—N1 | 89.47 (5) |

| N11—C15 | 1.458 (2) | C12—N11—C15 | 119.33 (12) |

| N11—C12 | 1.348 (2) | C12—N11—O11 | 119.89 (11) |

| N11—O11 | 1.332 (1) | C15—N11—O11 | 120.78 (12) |

| N12—C14 | 1.141 (2) | C13—C14—N12 | 178.9 (2) |

| C11—C12 | 1.378 (2) | N11—C12—C11 | 120.84 (14) |

| C11—H11 | 0.9300 | C12—C11—H11 | 120.0 |

| C13—C14 | 1.444 (2) | C11—C13—C14 | 120.17 (14) |

| Data from the crystal structure of [Co(SCN)₂(C₆H₄N₂O)₄].[4] |

Experimental Protocol: X-ray Crystallography

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method for growing single crystals.

Data Collection:

-

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.

-

The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the crystal lattice are determined using computational methods.

-

The structural model is refined to best fit the experimental data.

Conclusion

The structure of Nicotinonitrile 1-oxide is unequivocally established through a combination of synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data and protocols offer a robust framework for the characterization of this and similar heterocyclic compounds. The precise determination of its molecular geometry is fundamental for understanding its chemical reactivity and potential applications in various scientific fields, including drug design and materials science.

References

- 1. scbt.com [scbt.com]

- 2. nicotinonitrile 1-oxide [webbook.nist.gov]

- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 5. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

Nicotinonitrile 1-Oxide: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, a key heterocyclic intermediate, has played a significant role in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Quantitative data from various synthetic methodologies are summarized, and key chemical and physical properties are presented for easy reference. Furthermore, this guide employs visualizations to illustrate the core synthetic pathways and experimental workflows, offering a valuable resource for researchers in medicinal chemistry and process development.

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a derivative of pyridine N-oxide distinguished by a nitrile group at the 3-position. The introduction of the N-oxide functionality fundamentally alters the electron distribution within the pyridine ring, rendering it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. This enhanced reactivity has made Nicotinonitrile 1-oxide a versatile building block in organic synthesis, notably in the preparation of substituted pyridines that are scaffolds for numerous biologically active molecules. This document traces the historical context of its discovery and details the evolution of its synthesis from early methods to modern, high-yield industrial processes.

Discovery and History

The journey to the discovery of Nicotinonitrile 1-oxide is rooted in the broader history of pyridine N-oxides. The first synthesis of the parent compound, pyridine N-oxide, was reported in 1926 by Jakob Meisenheimer, who utilized peroxybenzoic acid for the oxidation of pyridine. This pioneering work opened the door to the exploration of a new class of heterocyclic compounds with unique reactivity.

While a singular "discovery" paper for Nicotinonitrile 1-oxide is not readily apparent in early literature, its existence and synthesis were established by the mid-20th century. A significant early reference appears in a 1954 Organic Syntheses procedure by E. C. Taylor, Jr., and Aldo J. Crovetti detailing the preparation of nicotinamide-1-oxide.[1] In this publication, the authors note that nicotinamide-1-oxide can be prepared via the alkaline hydrolysis of nicotinonitrile-1-oxide, citing a 1946 publication by Jujo in the Journal of the Pharmaceutical Society of Japan.[1] This suggests that the synthesis and isolation of Nicotinonitrile 1-oxide were known at least by this time.

The initial preparations of substituted pyridine N-oxides, including Nicotinonitrile 1-oxide, likely followed the general principle of N-oxidation of the corresponding pyridine derivative. The starting material, nicotinonitrile (3-cyanopyridine), has been accessible through various methods, including the dehydration of nicotinamide.[2]

Early synthetic work laid the foundation for the development of more refined and efficient methods in the subsequent decades, driven by the increasing importance of Nicotinonitrile 1-oxide as a key intermediate in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key physical and chemical properties of Nicotinonitrile 1-oxide is provided in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O | [3] |

| Molecular Weight | 120.11 g/mol | [3] |

| CAS Number | 14906-64-0 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 168-172 °C | [4] |

| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile | [3] |

Synthesis of Nicotinonitrile 1-Oxide

The synthesis of Nicotinonitrile 1-oxide is primarily achieved through the N-oxidation of nicotinonitrile. Over the years, various oxidizing agents and catalytic systems have been developed to improve yield, purity, and process safety.

General Reaction Pathway

The fundamental transformation involves the delivery of an oxygen atom to the nitrogen of the pyridine ring.

Caption: General N-oxidation of Nicotinonitrile.

Key Experimental Protocols

This section details various methodologies for the synthesis of Nicotinonitrile 1-oxide, ranging from historical methods to modern, optimized procedures.

A prevalent and industrially relevant method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. Various catalysts, including phosphotungstic acid, silicomolybdic acid, and phosphomolybdic acid, have been shown to be effective.[4][5]

Experimental Protocol (Phosphotungstic Acid Catalyst): [4]

-

Reaction Setup: To a reaction kettle, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.

-

Heating: Heat the mixture and slowly raise the temperature to 90-95°C.

-

Addition of Oxidant: Add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours while maintaining the temperature.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 8 hours.

-

Work-up: Cool the reaction mixture to below 15°C.

-

Isolation: Centrifuge the mixture to collect the solid product.

-

Drying: Dry the product to obtain Nicotinonitrile 1-oxide.

Yield: 94.7% Purity: 96.8% (by HPLC)

Caption: Workflow for Catalytic H₂O₂ Oxidation.

Summary of Synthetic Data

The following table summarizes quantitative data from various reported syntheses of Nicotinonitrile 1-oxide, allowing for a comparative analysis of different methodologies.

| Starting Material | Oxidant | Catalyst/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Source |

| 3-Cyanopyridine | 30% H₂O₂ | Silicomolybdic acid / H₂SO₄ | Water | 75-85 | 18 | 95.1 | 96.3 | [4] |

| 3-Cyanopyridine | 30% H₂O₂ | Phosphomolybdic acid / H₂SO₄ | Water | 86-94 | 14 | 96.1 | 95.3 | [4] |

| 3-Cyanopyridine | 30% H₂O₂ | Phosphotungstic acid / H₂SO₄ | Water | 90-95 | 18 | 94.7 | 96.8 | [4] |

Logical Relationships in Synthesis

The synthesis of Nicotinonitrile 1-oxide is a critical step in the production of other important chemical entities. For instance, it serves as a precursor to nicotinamide-1-oxide through hydrolysis.

Caption: Synthetic relationship of key compounds.

Conclusion

Nicotinonitrile 1-oxide, a compound with a history stretching back to the mid-20th century, remains a cornerstone intermediate in modern organic and medicinal chemistry. Its discovery, rooted in the foundational work on pyridine N-oxides, has led to the development of numerous efficient and high-yield synthetic protocols. The methodologies detailed in this guide, from early exploratory work to contemporary industrial processes, highlight the enduring importance of this versatile molecule. The provided data and experimental workflows offer a practical resource for scientists engaged in the synthesis and application of pyridine derivatives, facilitating further innovation in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

Literature review on the synthesis of Nicotinonitrile 1-oxide

An In-depth Guide to the Synthesis of Nicotinonitrile 1-oxide

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a valuable synthetic intermediate in organic chemistry and drug development.[1] It serves as a precursor for various substituted pyridines, which are core structures in many pharmaceuticals.[2][3] This technical guide provides a comprehensive literature review of its synthesis, focusing on prevalent methods, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Core Synthesis Methodology: Oxidation of Nicotinonitrile

The most common and industrially scalable method for preparing Nicotinonitrile 1-oxide is the direct oxidation of nicotinonitrile (3-cyanopyridine).[3][4] This reaction typically employs hydrogen peroxide as the primary oxidant in an aqueous medium, facilitated by a catalyst and a sulfuric acid co-catalyst.[4][5] The N-oxidation of the pyridine ring enhances its reactivity, making it a versatile intermediate for further functionalization.[2]

The general reaction is as follows: Nicotinonitrile + Oxidant --(Catalyst)--> Nicotinonitrile 1-oxide

A key advantage of this method is the high selectivity and efficiency in producing 3-cyano-pyridine N-oxide, with minimal formation of the byproduct nicotinamide-N-oxide.[4][5] This high purity is beneficial for subsequent reactions, such as chlorination to produce 2-chloronicotinic acid.[4]

Catalytic Systems

Several catalysts have been effectively used for this transformation, primarily heteropoly acids, which are robust and efficient. The choice of catalyst can influence reaction conditions and outcomes.

-

Silicomolybdic Acid: A frequently cited catalyst for this oxidation.[4][5][6]

-

Phosphomolybdic Acid: Another effective molybdenum-based catalyst.[4][6]

-

Phosphotungstic Acid: A tungsten-based heteropoly acid also used to achieve high yields.[5][6]

While other catalyst systems, such as methylrhenium trioxide, have been reported for the N-oxidation of nicotinonitrile, their high cost can make them less suitable for industrial-scale production.[4]

Comparative Data of Catalytic Oxidation

The following table summarizes quantitative data from various patented protocols, offering a clear comparison of different catalytic systems under similar conditions.

| Catalyst | Starting Material (Nicotinonitrile) | 30% Hydrogen Peroxide | Temperature | Reaction Time (Addition + Incubation) | Yield | Purity (HPLC) | Melting Point | Reference |

| Silicomolybdic Acid | 700 g | 750 mL | 75-85°C | 10 h + 8 h | 95.1% | 96.3% | 169-171°C | [6] |

| Phosphomolybdic Acid | 1400 g | 1550 mL | 86-94°C | 8 h + 6 h | 96.1% | 95.3% | 168-171°C | [6] |

| Phosphotungstic Acid | 700 g | 750 mL | 90-95°C | 10 h + 8 h | 94.7% | 96.8% | 168-172°C | [5][6] |

| Silicomolybdic Acid | 700 kg | 780 kg | 88-94°C | 8 h + 6 h | 95.2% | 96.7% | 168-171°C | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of Nicotinonitrile 1-oxide using different catalysts.

Protocol 1: Synthesis using Silicomolybdic Acid Catalyst

This protocol is adapted from a patented industrial method.[6]

Reagents:

-

Nicotinonitrile: 700 g

-

Water: 100 mL

-

Concentrated Sulfuric Acid: 7.5 g

-

Silicomolybdic Acid: 5 g

-

30% Hydrogen Peroxide: 750 mL

Procedure:

-

Charge a reaction kettle with 100 mL of water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.

-

Begin heating the mixture, slowly raising the temperature to a range of 75-85°C.

-

Once the temperature is stable, begin the dropwise addition of 750 mL of 30% hydrogen peroxide. The addition should be performed evenly over 10 hours.

-

After the addition is complete, maintain the reaction temperature for an additional 8 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to below 15°C.

-

Isolate the product by centrifugation.

-

Dry the solid product to obtain 768 g of 3-cyanopyridine-N-oxide.

Protocol 2: Synthesis using Phosphotungstic Acid Catalyst

This protocol demonstrates the use of an alternative heteropoly acid catalyst.[5][6]

Reagents:

-

Nicotinonitrile: 700 g

-

Water: 100 mL

-

Concentrated Sulfuric Acid: 7.5 g

-

Phosphotungstic Acid: 6.0 g

-

30% Hydrogen Peroxide: 750 mL

Procedure:

-

Into a suitable reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.

-

Heat the mixture while stirring, gradually increasing the temperature to 90-95°C.

-

Slowly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.

-

Upon completion of the addition, keep the mixture at temperature for an additional 8 hours.

-

Reduce the temperature of the mixture to below 15°C to precipitate the product.

-

Collect the solid product via centrifugation.

-

Dry the product to yield 765 g of 3-cyanopyridine-N-oxide.

Alternative Synthetic Methods

While oxidation with hydrogen peroxide is prevalent, other N-oxidation methods applicable to pyridines can be considered, though they may be less common for nicotinonitrile specifically. These include the use of:

-

Peroxy Acids: The original synthesis of pyridine-N-oxide used peroxybenzoic acid.[7] m-Chloroperoxybenzoic acid (m-CPBA) is another common laboratory-scale reagent for this transformation.[8]

-

Urea-Hydrogen Peroxide (UHP): A stable and inexpensive solid source of hydrogen peroxide that can be used for the N-oxidation of nitrogen heterocycles.[9]

-

Sodium Percarbonate: This reagent, in the presence of rhenium-based catalysts, can efficiently oxidize tertiary nitrogen compounds to their N-oxides.[9]

These methods offer alternatives that may be suitable for specific laboratory applications or for substrates incompatible with the aqueous acidic conditions of the primary method.

Visualized Workflows and Relationships

// Nodes Start [label="Nicotinonitrile\n(3-Cyanopyridine)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Nicotinonitrile 1-Oxide", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Key Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="H₂O₂", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Silicomolybdic Acid)", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; Auxiliary [label="H₂SO₄\n(Co-catalyst)", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Product [label="Oxidation"]; Reagents -> Product; Oxidant -> Reagents [arrowhead=none]; Catalyst -> Reagents [arrowhead=none]; Auxiliary -> Reagents [arrowhead=none]; } dddot

References

- 1. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 4. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 6. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. N-oxide synthesis by oxidation [organic-chemistry.org]

Electronic and Structural Properties of Nicotinonitrile 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile 1-oxide, a pyridine N-oxide derivative of nicotinonitrile, is a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its electronic and structural properties, drawing upon available experimental and computational data. The document details the molecule's structural parameters, spectroscopic signature, and electronic characteristics. Furthermore, it outlines experimental protocols for its synthesis and characterization and explores potential biological signaling pathways in which nicotinonitrile derivatives have been implicated. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this compound.

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound with the chemical formula C₆H₄N₂O.[1][2][3][4][5][6] The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry and as a scaffold in drug design. This document consolidates the current knowledge on the structural and electronic features of Nicotinonitrile 1-oxide to facilitate further research and development.

Structural Properties

Precise structural parameters for solid-state Nicotinonitrile 1-oxide are not available in the form of a single crystal X-ray diffraction study of the pure compound. However, the crystal structure of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II) provides valuable insight into the molecular geometry of Nicotinonitrile 1-oxide when coordinated to a metal center.[7][8][9] The following tables summarize key bond lengths and angles derived from this complex, alongside theoretical values for related compounds.

Bond Lengths

| Bond | Experimental (in Cobalt Complex) (Å)[7][8][9] | Theoretical (B3LYP/cc-pVTZ for 4-substituted Pyridine N-Oxides) (Å)[10] |

| N1-O1 | - | 1.271 |

| N1-C2 | - | 1.369 |

| N1-C6 | - | 1.369 |

| C2-C3 | - | - |

| C3-C4 | - | - |

| C4-C5 | - | - |

| C5-C6 | - | - |

| C3-C7 (C≡N) | - | - |

| C7-N2 (C≡N) | - | - |

Note: Experimental values for the uncoordinated molecule are not available. The provided theoretical values are for a representative pyridine N-oxide and may differ for Nicotinonitrile 1-oxide.

Bond Angles

| Angle | Experimental (in Cobalt Complex) (°)[7][8][9] | Theoretical (B3LYP/cc-pVTZ for 4-substituted Pyridine N-Oxides) (°)[10] |

| C6-N1-C2 | - | 120.8 |

| O1-N1-C2 | - | 119.6 |

| O1-N1-C6 | - | 119.6 |

| N1-C2-C3 | - | - |

| C2-C3-C4 | - | - |

| C3-C4-C5 | - | - |

| C4-C5-C6 | - | - |

| C5-C6-N1 | - | - |

| N1-C2-H2 | - | - |

| C4-C3-C7 | - | - |

| C2-C3-C7 | - | - |

| C3-C7-N2 | - | - |

Note: Experimental values for the uncoordinated molecule are not available. The provided theoretical values are for a representative pyridine N-oxide and may differ for Nicotinonitrile 1-oxide.

Spectroscopic Properties

The spectroscopic profile of Nicotinonitrile 1-oxide provides a fingerprint for its identification and characterization.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following chemical shifts have been reported for "Nicotinic N-Oxide," which is presumed to be Nicotinonitrile 1-oxide, in DMSO-d₆.[9][11][12]

Table 3: ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆) [9][11][12]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-Ar | 8.48 | s | - |

| H-Ar | 8.42-8.44 | dd | 0.7, 6.4 |

| H-Ar | 7.76-7.78 | d | 8.0 |

| H-Ar | 7.53-7.55 | dd | 6.8, 7.5 |

Table 4: ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆) [9][11][12]

| Carbon | Chemical Shift (δ, ppm) |

| C-Ar | 164.7 |

| C-Ar | 142.6 |

| C-Ar | 139.4 |

| C-Ar | 131.1 |

| C-Ar | 127.2 |

| C-Ar | 126.1 |

FTIR Spectroscopy

Table 5: Predicted FTIR Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C≡N Stretch | 2240-2230 |

| Aromatic C=C/C=N Stretch | 1600-1450 |

| N-O Stretch | 1300-1200 |

| Aromatic C-H Bend | 900-675 |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of Nicotinonitrile 1-oxide has been recorded and is available in the NIST WebBook.[2] The spectrum exhibits absorption maxima that are characteristic of the electronic transitions within the aromatic N-oxide system.

Electronic Properties

The electronic properties of Nicotinonitrile 1-oxide are influenced by the interplay between the electron-withdrawing nitrile group and the electron-donating N-oxide group.

Dipole Moment

A precise experimental or calculated dipole moment for Nicotinonitrile 1-oxide is not available. However, computational studies on substituted pyridine N-oxides can provide an estimate. The dipole moment is expected to be significant due to the charge separation in the N-O bond.

Frontier Molecular Orbitals (HOMO/LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. While specific values for Nicotinonitrile 1-oxide are not reported, DFT calculations on related pyridine N-oxides suggest that the HOMO-LUMO gap is a critical parameter influencing their electronic behavior.[10]

Experimental Protocols

Synthesis of Nicotinonitrile 1-oxide

A common method for the synthesis of Nicotinonitrile 1-oxide is the oxidation of nicotinonitrile.[1][14][15] A detailed procedure based on a patent is as follows:

Materials:

-

Nicotinonitrile

-

30% Hydrogen Peroxide

-

Sulfuric Acid

-

Water

-

Catalyst (e.g., silicomolybdic acid)

Procedure:

-

In a reaction flask, add nicotinonitrile, water, sulfuric acid, and the catalyst.

-

Heat the mixture to 75-95 °C.

-

Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 12-18 hours, maintaining the temperature at 75-95 °C.

-

After the addition is complete, continue to heat the mixture for an additional period to ensure the oxidation reaction is complete.

-

Cool the reaction mixture, allow it to stand, and then filter the resulting solid.

-

Dry the solid product to obtain Nicotinonitrile 1-oxide.

Workflow for Synthesis of Nicotinonitrile 1-oxide:

Caption: Synthetic workflow for Nicotinonitrile 1-oxide.

X-ray Crystallography

To obtain a single crystal suitable for X-ray diffraction, Nicotinonitrile 1-oxide would need to be crystallized from an appropriate solvent system.

General Protocol:

-

Dissolve the purified Nicotinonitrile 1-oxide in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

-

Alternatively, use vapor diffusion or slow evaporation techniques.

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of Nicotinonitrile 1-oxide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of Nicotinonitrile 1-oxide with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected in the range of 4000-400 cm⁻¹.

Potential Biological Signaling Pathways

Direct evidence for the involvement of Nicotinonitrile 1-oxide in specific biological signaling pathways is currently lacking. However, studies on related nicotinonitrile derivatives suggest potential areas of interaction.

Inhibition of Tyrosine Kinases

Several nicotinonitrile derivatives have been shown to possess antiproliferative activity by inhibiting tyrosine kinases.[] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, leading to apoptosis and cell cycle arrest.

Tyrosine Kinase Signaling Pathway:

Caption: Potential inhibition of Tyrosine Kinase signaling.

Inhibition of Pim Kinases

Nicotinonitrile derivatives have also been identified as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell survival and proliferation.[11] Pim kinases phosphorylate various downstream targets, including proteins involved in apoptosis and cell cycle regulation.

Pim Kinase Signaling Pathway:

Caption: Potential inhibition of Pim Kinase signaling.

Metabolism by Cytochrome P450

Pyridine N-oxides are known to be metabolized by cytochrome P450 enzymes.[17][18][19][20] This metabolic pathway could be relevant to the compound's biological activity and potential drug-drug interactions. The N-oxide can be reduced back to the parent pyridine or undergo further oxidation.

Conclusion

Nicotinonitrile 1-oxide presents a fascinating case study in the interplay of electronic and structural effects in a simple heterocyclic molecule. While a complete experimental dataset for the pure compound is still forthcoming, existing data from coordination complexes and computational studies provide a solid foundation for understanding its properties. The preliminary evidence of biological activity among its derivatives suggests that Nicotinonitrile 1-oxide and related structures may hold promise as scaffolds for the development of novel therapeutic agents. Further research, particularly single-crystal X-ray diffraction of the pure compound and in-depth biological screening, is warranted to fully elucidate its potential.

References

- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. nicotinonitrile 1-oxide [webbook.nist.gov]

- 4. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. termedia.pl [termedia.pl]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Zevra Announces Publication of MIPLYFFA® Mechanism of Action Manuscript in Molecular Genetics and Metabolism | Zevra Therapeutics, Inc. [investors.zevra.com]

- 15. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Arimoclomol - Wikipedia [en.wikipedia.org]

Unveiling the Potential: A Technical Guide to the Biological Activities of Nicotinonitrile 1-oxide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, a pyridine N-oxide derivative of 3-cyanopyridine, is a versatile chemical intermediate with emerging significance in medicinal chemistry. While direct research into its intrinsic biological activities remains limited, its structural relationship to the broadly bioactive nicotinonitrile scaffold and other pyridine N-oxides suggests a promising, yet largely unexplored, potential for therapeutic applications. This technical guide provides a comprehensive overview of the known synthetic utilities of Nicotinonitrile 1-oxide, a detailed exploration of the biological activities of the parent nicotinonitrile framework, and an in-depth case study of a related pyridine N-oxide to illuminate potential mechanisms of action. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic possibilities of Nicotinonitrile 1-oxide and its derivatives.

Synthetic Importance of Nicotinonitrile 1-oxide

Nicotinonitrile 1-oxide is a key precursor in the synthesis of various pharmaceutical agents. Its most notable application is in the preparation of Arimoclomol, an investigational drug for the treatment of amyotrophic lateral sclerosis (ALS). The N-oxide functional group plays a crucial role in the synthetic route, facilitating subsequent chemical transformations.

Below is a diagram illustrating the synthetic pathway from Nicotinonitrile 1-oxide to a key intermediate in the synthesis of Arimoclomol.

Biological Activities of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Numerous studies have demonstrated the potent anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds.

Anticancer Activity

Nicotinonitrile derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-Nicotinonitrile Derivatives | MCF-7 (Breast Cancer) | Varies | [1] |

| N-Nicotinonitrile Derivatives | HepG2 (Liver Cancer) | Varies | [1] |

| Cyanopyridone Derivatives | MCF-7 (Breast Cancer) | 1.39 - 1.77 | [2] |

| Cyanopyridone Derivatives | HepG2 (Liver Cancer) | 2.71 | [2] |

| Pyridine-urea Derivatives | VEGFR-2 | 3.93 - 5.0 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Nicotinonitrile derivatives) and incubated for a further 48-72 hours.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4][5][6]

Biological Activities of Pyridine N-Oxides: A Case Study of Nicotinamide N-oxide (NAMO)

While data on Nicotinonitrile 1-oxide is scarce, the biological activities of other pyridine N-oxides can provide valuable insights. Nicotinamide N-oxide (NAMO), the N-oxide of vitamin B3, has been shown to possess potent anti-inflammatory properties. A recent study demonstrated that NAMO attenuates Herpes Simplex Virus-1 (HSV-1)-induced microglial inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[7][8][9]

Anti-Inflammatory Mechanism of NAMO

NAMO exerts its anti-inflammatory effects by upregulating SIRT1, a NAD+-dependent deacetylase. SIRT1, in turn, deacetylates the p65 subunit of the NF-κB complex, leading to the inhibition of NF-κB transcriptional activity. This results in a downstream reduction of pro-inflammatory cytokine production, such as IL-6 and TNF-α.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[10][11][12][13][14]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compound (or vehicle control and a standard anti-inflammatory drug like indomethacin) is administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Future Directions and Unexplored Potential of Nicotinonitrile 1-oxide

The established synthetic utility of Nicotinonitrile 1-oxide, combined with the diverse biological activities of the nicotinonitrile scaffold and the demonstrated anti-inflammatory potential of a related pyridine N-oxide, strongly suggests that Nicotinonitrile 1-oxide itself warrants direct biological investigation. Future research should focus on a systematic screening of its potential therapeutic effects.

Below is a proposed workflow for the initial biological screening of Nicotinonitrile 1-oxide.

Conclusion

Nicotinonitrile 1-oxide stands at the intersection of synthetic versatility and potential biological activity. While its own pharmacological profile is yet to be elucidated, the extensive evidence of bioactivity within the broader classes of nicotinonitriles and pyridine N-oxides provides a strong rationale for its investigation as a novel therapeutic agent. This guide has summarized the current state of knowledge and provided a framework for future research, with the hope of catalyzing new discoveries in the field of drug development.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

Methodological & Application

Application Notes and Protocols for 3-Cyanopyridine N-oxide as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine N-oxide is a versatile synthetic intermediate utilized in the preparation of various pharmaceuticals and agrochemicals. Notably, it serves as a key precursor in the synthesis of Arimoclomol, a drug candidate for treating amyotrophic lateral sclerosis (ALS).[1][2] Its utility stems from the N-oxide functional group, which can act as an oxygen donor, and the cyano group, which can undergo various chemical transformations. This document provides detailed protocols for the synthesis of 3-Cyanopyridine N-oxide, primarily through the oxidation of 3-cyanopyridine, and outlines its applications.

Synthesis of 3-Cyanopyridine N-oxide

The most common and industrially applicable method for the preparation of 3-Cyanopyridine N-oxide is the direct oxidation of 3-cyanopyridine (also known as nicotinonitrile).[3][4][5] Hydrogen peroxide is a widely used oxidant for this transformation, often in the presence of a catalyst to enhance reaction efficiency and selectivity.[4][5]

General Reaction Scheme:

Caption: General reaction for the synthesis of 3-Cyanopyridine N-oxide.

Experimental Protocols

The following protocols are based on methods described in the patent literature for the synthesis of 3-Cyanopyridine N-oxide. These methods are scalable and designed to produce high yields and purity, making them suitable for industrial production.[4][5]

Protocol 1: Synthesis using Silicomolybdic Acid Catalyst

This protocol details the synthesis of 3-Cyanopyridine N-oxide using silicomolybdic acid as a catalyst and hydrogen peroxide as the oxidizing agent.

Materials:

-

3-Cyanopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silicomolybdic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

Procedure:

-

To a reaction vessel, add 100 mL of deionized water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.

-

Heat the mixture while stirring to a temperature of 75-85°C.

-

Slowly and evenly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 8 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to below 15°C.

-

Isolate the product by centrifugation or filtration.

-

Dry the solid product to obtain 3-Cyanopyridine N-oxide.

Protocol 2: Synthesis using Phosphomolybdic Acid Catalyst

This protocol utilizes phosphomolybdic acid as the catalyst.

Materials:

-

3-Cyanopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phosphomolybdic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

Procedure:

-

In a reaction kettle, combine 200 mL of water, 15 g of concentrated sulfuric acid, 10 g of phosphomolybdic acid, and 1400 g of 3-cyanopyridine.[6]

-

Heat the mixture with stirring to maintain a temperature of 86-94°C.[6]

-

Evenly add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.[6]

-

After the addition is complete, maintain the reaction temperature for an additional 6 hours.[6]

-

Cool the mixture to below 15°C.[6]

-

Collect the product via centrifugation or filtration.[6]

-

Dry the product to yield 3-Cyanopyridine N-oxide.[6]

Protocol 3: Synthesis using Phosphotungstic Acid Catalyst

This protocol employs phosphotungstic acid as the catalyst.

Materials:

-

3-Cyanopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phosphotungstic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

Procedure:

-

Charge a reaction kettle with 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.[6]

-

Heat the mixture with stirring, raising the temperature to 90-95°C.[6]

-

Add 750 mL of 30% hydrogen peroxide dropwise over 10 hours.[6]

-

Following the addition, keep the reaction mixture at temperature for an additional 8 hours.[6]

-

Cool the reaction to below 15°C.[6]

-

Isolate the solid product by centrifugation or filtration.[6]

-

Dry the product to obtain 3-Cyanopyridine N-oxide.[6]

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-Cyanopyridine N-oxide.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

| Protocol | Catalyst | 3-Cyanopyridine (g) | 30% H₂O₂ (mL) | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) |

| 1 | Silicomolybdic Acid | 700 | 750 | 95.1 | 96.3 | 169-171 |

| 2 | Phosphomolybdic Acid | 1400 | 1550 | 96.1 | 95.3 | 168-171 |

| 3 | Phosphotungstic Acid | 700 | 750 | 94.7 | 96.8 | 168-172 |

Applications in Drug Development and Organic Synthesis

3-Cyanopyridine N-oxide is a valuable building block in organic synthesis. Its primary application in drug development is as an intermediate in the synthesis of pharmaceuticals.[2][3] The N-oxide functionality can be exploited for further reactions, such as deoxygenation or rearrangement, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.

Safety and Handling

-

3-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

-

Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols provided offer reliable and high-yielding methods for the synthesis of 3-Cyanopyridine N-oxide. The use of hydrogen peroxide as the oxidant and a catalyst such as silicomolybdic, phosphomolybdic, or phosphotungstic acid allows for an efficient and scalable process. The resulting 3-Cyanopyridine N-oxide is a key intermediate for further synthetic transformations, particularly in the development of new therapeutic agents.

References

- 1. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]

- 2. 3-Cyanopyridine N-oxide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 4. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]